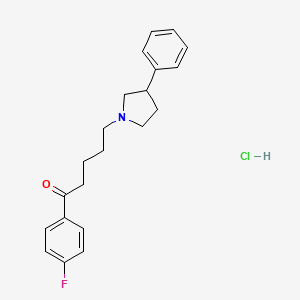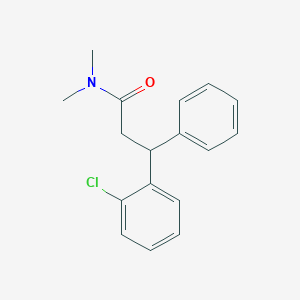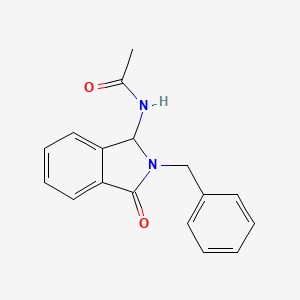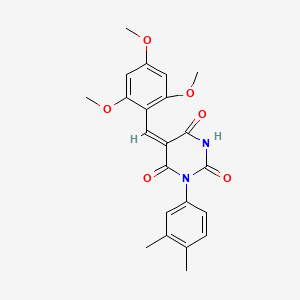
1-(4-fluorophenyl)-5-(3-phenyl-1-pyrrolidinyl)-1-pentanone hydrochloride
描述
1-(4-fluorophenyl)-5-(3-phenyl-1-pyrrolidinyl)-1-pentanone hydrochloride, also known as fluorophenylpyrrolidinyl ketone (fluroketone), is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to bind to the active site of proteases, which are enzymes that break down proteins.
作用机制
The mechanism of action of fluroketone involves its ability to bind to the active site of proteases, thereby inhibiting their activity. Fluroketone forms a covalent bond with the active site of proteases, which prevents the proteases from breaking down proteins. This inhibition of protease activity can lead to the accumulation of misfolded proteins, which can have detrimental effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of fluroketone depend on the specific protease that is being inhibited. Inhibition of cathepsin B and L has been shown to reduce the invasiveness and metastasis of cancer cells. Inhibition of proteases involved in viral replication can prevent the replication of viruses and reduce their pathogenicity. However, the inhibition of proteases can also have negative effects on cellular function, as the accumulation of misfolded proteins can lead to cellular stress and apoptosis.
实验室实验的优点和局限性
One advantage of using fluroketone in lab experiments is its selectivity for specific proteases, which allows for targeted inhibition of protease activity. Fluroketone is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using fluroketone is its potential toxicity, as the inhibition of protease activity can have negative effects on cellular function. Additionally, the covalent bond formed between fluroketone and proteases can be difficult to reverse, which can limit the usefulness of fluroketone in certain experiments.
未来方向
There are several future directions for the use of fluroketone in scientific research. One area of interest is the development of fluroketone derivatives with improved selectivity and potency for specific proteases. Another area of interest is the use of fluroketone in the study of proteases involved in diseases such as Parkinson's disease and Huntington's disease. Additionally, the use of fluroketone in combination with other protease inhibitors or chemotherapeutic agents may have synergistic effects on cancer cell growth and metastasis.
科学研究应用
Fluroketone has been used in various scientific research applications, including the study of proteases and their role in diseases such as cancer and Alzheimer's disease. Fluroketone has been shown to selectively inhibit the activity of proteases such as cathepsin B and L, which are involved in the progression of cancer and neurodegenerative diseases. Fluroketone has also been used in the study of viral infections, as proteases play a crucial role in the replication of viruses such as HIV and hepatitis C.
属性
IUPAC Name |
1-(4-fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO.ClH/c22-20-11-9-18(10-12-20)21(24)8-4-5-14-23-15-13-19(16-23)17-6-2-1-3-7-17;/h1-3,6-7,9-12,19H,4-5,8,13-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHLUWTAWDPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCCC(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-bromophenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]methanesulfonamide](/img/structure/B3923717.png)
![3-(3,4-dimethoxyphenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923725.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923733.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923737.png)

![1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3923757.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3923768.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B3923774.png)
![3-({3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3923781.png)


![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B3923806.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3923808.png)